Ethyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Description

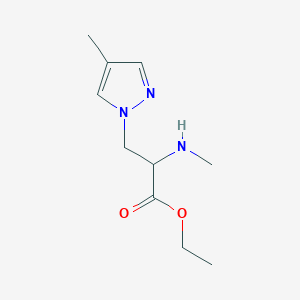

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a methylamino-functionalized propanoate ester backbone. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and anticoagulant properties .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-6-8(2)5-12-13/h5-6,9,11H,4,7H2,1-3H3 |

InChI Key |

XFXNPNKOOMWLOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=C(C=N1)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1H-pyrazole with ethyl 2-bromo-3-(methylamino)propanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

- Structure: Contains a benzamido group linked to a pyridin-2-yl substituent and a propanoate ester.

- Molecular Formula : C₁₈H₂₂N₄O₃; Molecular Weight : 342.4 g/mol .

- Key Differences :

- The pyrazole ring in the target compound is replaced with a benzamido-pyridin-2-yl moiety.

- This compound is an intermediate in Dabigatran synthesis, emphasizing its role in anticoagulant production.

- Synthesis : Catalytic hydrogenation of a nitro precursor using Raney Nickel and H₂ .

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8)

- Structure : Features a nitro group at the 3-position of the benzamido ring and a pyridin-2-yl substituent.

- Key Differences :

- The nitro group increases reactivity, making it a precursor for reduction reactions.

- Unlike the target compound, this lacks a pyrazole ring, instead incorporating a nitrobenzamido group.

- Applications: Likely used in stepwise synthesis of amino derivatives via reduction .

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1338999-67-9)

- Structure: Substituted with an iodo atom at the 4-position of the pyrazole ring and a methyl group on the propanoate chain.

- Molecular Weight : 337.16 g/mol .

- Key Differences: Iodo substitution increases molecular weight and lipophilicity compared to the methyl group in the target compound. Potential for halogen bonding, which may influence pharmacokinetics or target binding.

- Synthesis: Not explicitly detailed but likely involves nucleophilic substitution or coupling reactions .

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

- Structure: Combines a pyrazole ring with a cyano-substituted pyran system.

- Key Differences: The complex pyran-pyrazole hybrid structure contrasts with the simpler propanoate backbone of the target compound. Synthesized via reflux with malononitrile or ethyl cyanoacetate, indicating divergent synthetic pathways .

Structural and Functional Analysis

Structural Features Influencing Reactivity and Stability

- Pyrazole vs.

- Substituent Effects :

- Methyl Groups : Enhance metabolic stability and reduce polarity (target compound).

- Iodo/Nitro Groups : Increase molecular weight and reactivity (e.g., nitro reduction to amine in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.